molecular formula C18H17N3O7S B2446663 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide CAS No. 905688-58-6

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Cat. No. B2446663
CAS RN: 905688-58-6
M. Wt: 419.41
InChI Key: BKKVROLJMBRYRV-UHFFFAOYSA-N
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Description

The compound “N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide” is a complex organic molecule. It contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives was described . The synthesis involved a mixture of benzil, ammonium acetate, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, and furan-2-carbaldehyde in absolute ethanol in the presence of C4H10BF3O as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole with various reagents was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide was reported, and the overall geometry of the molecule was found to be largely planar .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

Inhibition typically occurs through the compound binding to the active site of the enzyme, preventing the enzyme’s natural substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits cholinesterases, it could affect neurotransmission by increasing the levels of acetylcholine, a neurotransmitter, in the synaptic cleft. If it inhibits lipoxygenase enzymes, it could affect the metabolism of arachidonic acid, potentially reducing the production of leukotrienes, which are involved in inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion of inactive compounds through bile or feces .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the tissues in which these targets are expressed. Inhibition of cholinesterases could lead to increased acetylcholine levels, affecting neuronal signaling. Inhibition of lipoxygenase enzymes could lead to decreased production of leukotrienes, potentially reducing inflammation .

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For example, AMG 9810, a compound containing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, was found to block capsaicin-induced eye wiping behavior and reverse hyperalgesia in an animal model of inflammatory pain .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c22-18-9-12(19-29(25,26)15-4-1-13(2-5-15)21(23)24)11-20(18)14-3-6-16-17(10-14)28-8-7-27-16/h1-6,10,12,19H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKVROLJMBRYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

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